

VU0453379: A Technical Guide to CNS Penetration and Bioavailability

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Compound of Interest

Compound Name: VU0453379

Cat. No.: B15569327

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0453379 is a novel, potent, and selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a CNS-penetrant compound, it holds significant therapeutic potential for treating metabolic and neurological disorders. This technical guide provides a comprehensive overview of the core pharmacokinetic properties of **VU0453379**, focusing on its central nervous system (CNS) penetration and oral bioavailability. Detailed experimental protocols and data are presented to support further research and development efforts.

Pharmacokinetic Profile of VU0453379

The pharmacokinetic properties of **VU0453379** have been evaluated in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include its ability to cross the blood-brain barrier and its availability in the systemic circulation after oral administration.

Data Summary

The following tables summarize the key quantitative data regarding the CNS penetration and bioavailability of **VU0453379**.

Table 1: CNS Penetration of **VU0453379** in Rats

Parameter	Value
Dose	10 mg/kg, p.o.
Brain Concentration (1 h)	1033 ng/g
Plasma Concentration (1 h)	496 ng/mL
Brain-to-Plasma Ratio	2.1

Table 2: Oral Bioavailability of **VU0453379** in Rats

Parameter	Value
Oral Dose (p.o.)	10 mg/kg
Intravenous Dose (i.v.)	3 mg/kg
AUC0-inf (p.o.)	1341 hng/mL
AUC0-inf (i.v.)	738 hng/mL
Oral Bioavailability (F%)	55%

Experimental Protocols

Detailed methodologies for the key in vivo pharmacokinetic experiments are provided below. These protocols are based on standard practices in preclinical drug development.

CNS Penetrance Study (Brain-to-Plasma Ratio)

Objective: To determine the ability of **VU0453379** to cross the blood-brain barrier in rats.

Animal Model: Male Sprague-Dawley rats (n=3 per time point).

Dosing:

- VU0453379** was formulated in a vehicle of 2% DMSO, 49% PEG400, and 49% sterile water.
- A single oral dose of 10 mg/kg was administered by gavage.

Sample Collection:

- At 1 hour post-dose, animals were anesthetized.
- Blood was collected via cardiac puncture into EDTA-containing tubes.
- Plasma was separated by centrifugation (4°C, 2000 x g for 10 minutes).
- Immediately following blood collection, the brain was perfused with saline to remove remaining blood.
- The whole brain was then excised, weighed, and snap-frozen.

Sample Analysis:

- Plasma and brain homogenate concentrations of **VU0453379** were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- A standard curve was generated using known concentrations of **VU0453379** in the respective matrices (plasma and brain homogenate).

Data Calculation:

- The brain-to-plasma ratio was calculated by dividing the mean concentration of **VU0453379** in the brain (ng/g) by the mean concentration in plasma (ng/mL) at the 1-hour time point.

Oral Bioavailability Study

Objective: To determine the fraction of orally administered **VU0453379** that reaches systemic circulation in rats.

Animal Model: Male Sprague-Dawley rats (n=3 per route of administration).

Dosing:

- Oral (p.o.) Administration: A single dose of 10 mg/kg was administered by gavage. The vehicle consisted of 2% DMSO, 49% PEG400, and 49% sterile water.

- Intravenous (i.v.) Administration: A single dose of 3 mg/kg was administered via the tail vein. The vehicle was the same as for oral administration.

Sample Collection:

- Blood samples (approximately 0.2 mL) were collected from the tail vein at predose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Plasma was harvested by centrifugation as described above.

Sample Analysis:

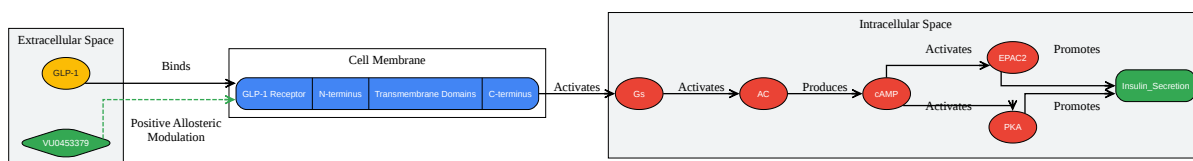
- Plasma concentrations of **VU0453379** were quantified by a validated LC-MS/MS method.

Data Calculation:

- The Area Under the Curve from time zero to infinity (AUC_{0-inf}) was calculated for both oral and intravenous administration routes using non-compartmental analysis.
- Oral bioavailability (F%) was calculated using the following formula:
 - $F\% = (AUC_{p.o.} / AUC_{i.v.}) \times (Dose_{i.v.} / Dose_{p.o.}) \times 100$

Visualizations

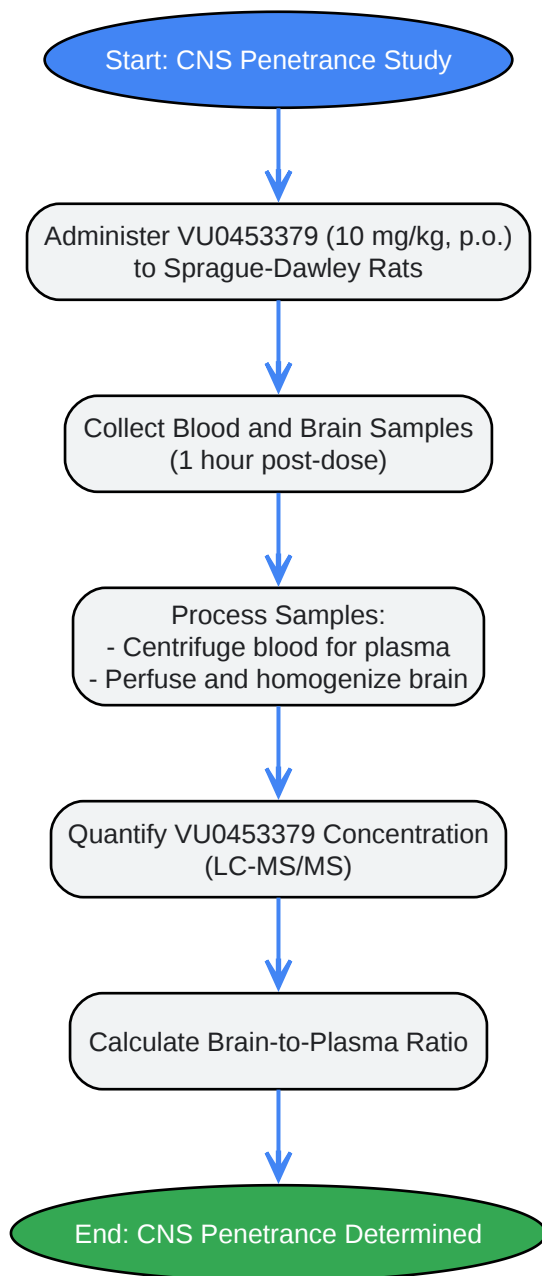
Signaling Pathway



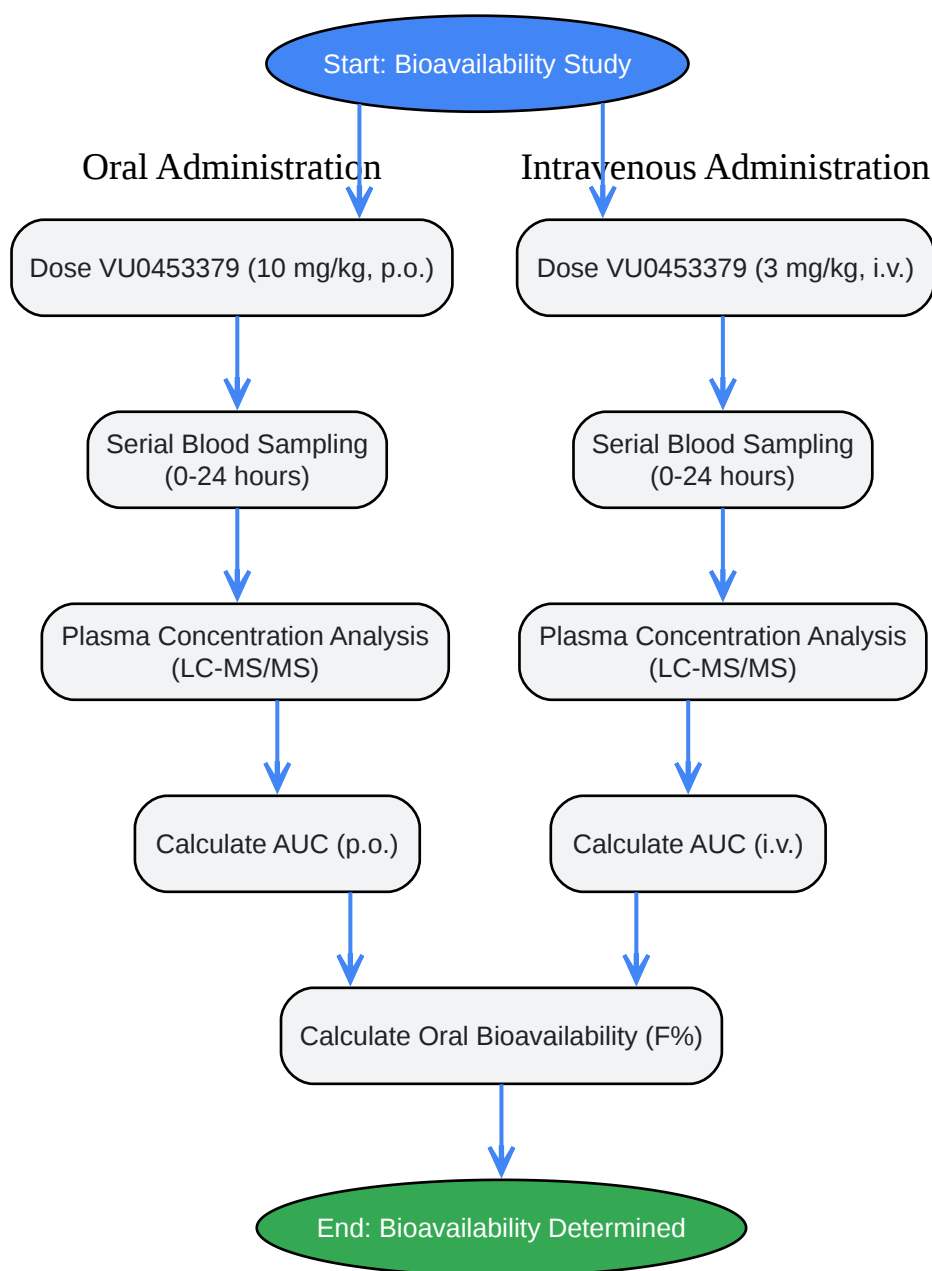
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Caption: GLP-1R signaling pathway and the action of **VU0453379**.

Experimental Workflows

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Caption: Workflow for CNS penetrance determination.



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Caption: Workflow for oral bioavailability determination.

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